2-chloro-N-(2-ethoxyphenyl)-5-{[(4-methoxyphenyl)acetyl]amino}benzamide
Description
2-chloro-N-(2-ethoxyphenyl)-5-{[(4-methoxyphenyl)acetyl]amino}benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro group, an ethoxyphenyl group, and a methoxyphenyl group, among others.
Properties
Molecular Formula |
C24H23ClN2O4 |
|---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
2-chloro-N-(2-ethoxyphenyl)-5-[[2-(4-methoxyphenyl)acetyl]amino]benzamide |
InChI |
InChI=1S/C24H23ClN2O4/c1-3-31-22-7-5-4-6-21(22)27-24(29)19-15-17(10-13-20(19)25)26-23(28)14-16-8-11-18(30-2)12-9-16/h4-13,15H,3,14H2,1-2H3,(H,26,28)(H,27,29) |
InChI Key |
PJAQTPQPKHZURM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)NC(=O)CC3=CC=C(C=C3)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-ethoxyphenyl)-5-{[(4-methoxyphenyl)acetyl]amino}benzamide typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include chlorinating agents, ethoxyphenyl derivatives, and methoxyphenyl acetylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-ethoxyphenyl)-5-{[(4-methoxyphenyl)acetyl]amino}benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or demethoxylated compounds .
Scientific Research Applications
2-chloro-N-(2-ethoxyphenyl)-5-{[(4-methoxyphenyl)acetyl]amino}benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-ethoxyphenyl)-5-{[(4-methoxyphenyl)acetyl]amino}benzamide involves its interaction with specific molecular targets and pathways within cells. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]hydrazino}(oxo)acetyl]amino}-N-(4-ethoxyphenyl)benzamide
- 2-{[(2E)-2-[4-(benzyloxy)-3-methoxybenzylidene]hydrazino}(oxo)acetyl]amino}-N-(4-ethoxyphenyl)benzamide .
Uniqueness
Compared to similar compounds, 2-chloro-N-(2-ethoxyphenyl)-5-{[(4-methoxyphenyl)acetyl]amino}benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can make it particularly valuable for certain applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
